5,5-Dichloro-N,N-diethylpent-4-en-1-amine
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Overview
Description
5,5-Dichloro-N,N-diethylpent-4-en-1-amine is an organic compound characterized by the presence of chlorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-N,N-diethylpent-4-en-1-amine typically involves the chlorination of N,N-diethylpent-4-en-1-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5,5-positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-N,N-diethylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
5,5-Dichloro-N,N-diethylpent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-N,N-diethylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dichloro-N,N-diethylpent-4-en-1-amine: Unique due to its specific substitution pattern and chemical properties.
N,N-Diethylpent-4-en-1-amine: Lacks the chlorine atoms, resulting in different reactivity and applications.
5-Chloro-N,N-diethylpent-4-en-1-amine: Contains only one chlorine atom, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influences its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88470-14-8 |
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Molecular Formula |
C9H17Cl2N |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
5,5-dichloro-N,N-diethylpent-4-en-1-amine |
InChI |
InChI=1S/C9H17Cl2N/c1-3-12(4-2)8-6-5-7-9(10)11/h7H,3-6,8H2,1-2H3 |
InChI Key |
PEQHLLUELHZZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC=C(Cl)Cl |
Origin of Product |
United States |
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